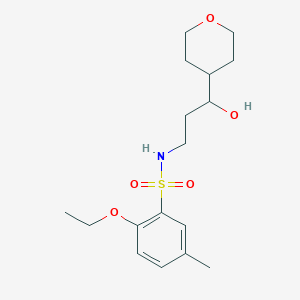

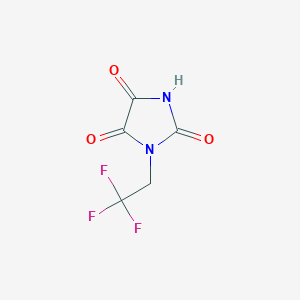

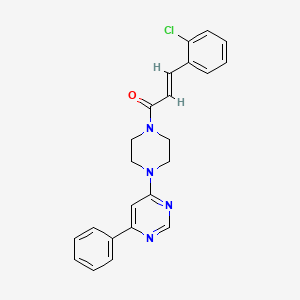

![molecular formula C11H14F2N2O B2943464 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine CAS No. 2201280-07-9](/img/structure/B2943464.png)

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the ether linkage between the difluorocyclohexyl group and the pyrazine ring. This could potentially be achieved through a nucleophilic substitution reaction, where the difluorocyclohexyl group acts as the nucleophile .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazine ring and the difluorocyclohexyl group. The presence of the fluorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

As a pyrazine derivative, this compound could potentially undergo various chemical reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the ether linkage and the difluorocyclohexyl group could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic pyrazine ring and the difluorocyclohexyl group could affect properties such as polarity, solubility, and stability .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds : A study on the synthesis of 1-methyl-3-hydroxypyrazoles demonstrates the use of dihydropyrazolo[3,2-b]oxazoles as intermediates, showcasing the importance of such compounds in creating bicyclic systems with potential biological activities (Zimmermann et al., 1998).

Antimicrobial Activity : The preparation of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives from 2-arylhydrazononitriles, including their evaluation for antimicrobial activities, highlights the role of these compounds in medicinal chemistry (Behbehani et al., 2011).

Crystal Structural Analysis : Research on the crystal structures of methyl-, dimethyl-, and trimethylpyrazines, including their interactions, provides insights into the nature of C–H···N interactions and the acidity of C–H groups, which are crucial for understanding the behavior of pyrazine derivatives in various chemical contexts (Thalladi et al., 2000).

Applications in Chemical Synthesis

Building Blocks for Biological Compounds : The development of methods for constructing 3,4-disubstituted 3-difluoromethylpyrazoles underscores the significance of such scaffolds in pharmaceuticals and agrochemicals. This review summarizes methods for their construction, emphasizing their role as hydrogen-bonding donors, bioisosteres, and lipophilic regulators in bioactive compounds (Zeng et al., 2020).

Synthesis of Fluorinated Pyrazoles : A study on the synthesis of 3-amino-4-fluoropyrazoles presents a synthetic strategy that includes monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines. This highlights the utility of fluorinated pyrazoles as functional groups in medicinal chemistry (Surmont et al., 2011).

Mechanism of Action

properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)oxy-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c1-8-10(15-7-6-14-8)16-9-2-4-11(12,13)5-3-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGYELDYNIHQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

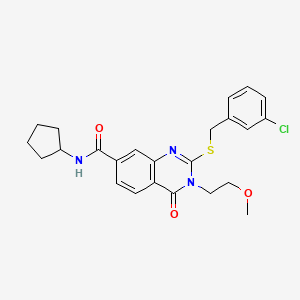

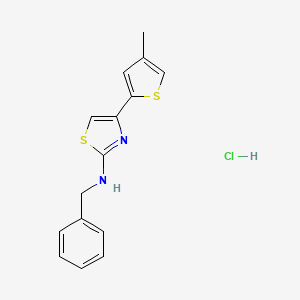

![N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2943384.png)

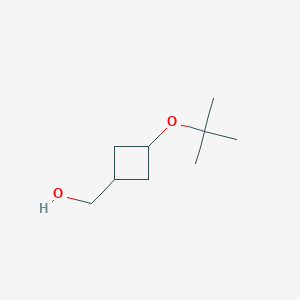

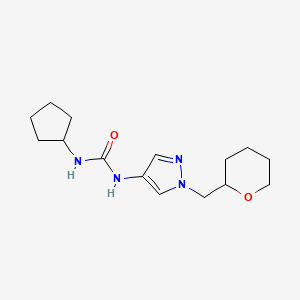

![Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate](/img/structure/B2943386.png)

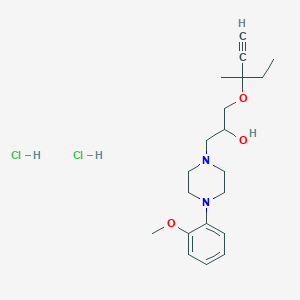

![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

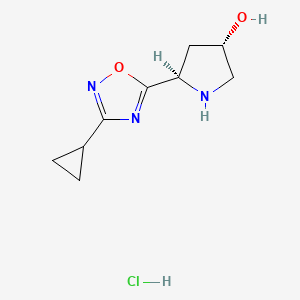

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)